SODIUM PHOSPHOMOLYBDATE

Catalog No.
S1797095
CAS No.
1313-30-0
M.F
Mo12Na3O40P
M. Wt
1891.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM PHOSPHOMOLYBDATE

CAS Number

1313-30-0

Product Name

SODIUM PHOSPHOMOLYBDATE

IUPAC Name

trisodium;trioxomolybdenum;phosphate

Molecular Formula

Mo12Na3O40P

Molecular Weight

1891.2

InChI

InChI=1S/12Mo.3Na.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3

SMILES

[O-]P(=O)([O-])[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[Na+].[Na+].[Na+]

Catalysis

Sodium phosphomolybdate possesses unique catalytic properties, making it a valuable tool in chemical reactions. Due to its structure, it can act as a heterogeneous catalyst, meaning the reaction occurs on its surface. Researchers explore its potential in various areas:

  • Organic Synthesis: Studies show promise for using sodium phosphomolybdate in the synthesis of valuable organic compounds, such as epoxides from terpene alcohols []. Doping the catalyst with vanadium can further enhance its efficiency and selectivity [].
  • Oxidation Reactions: Sodium phosphomolybdate can act as an oxidant in various reactions. Researchers are investigating its use in processes like degrading pollutants or converting specific functional groups in organic molecules.

Material Science

The unique structure and properties of sodium phosphomolybdate make it a potential building block for novel materials:

  • Supercapacitors: Research suggests incorporating sodium phosphomolybdate into nanocomposites can enhance the performance of supercapacitors []. These energy storage devices benefit from the compound's ability to store and release charge efficiently.
  • Functional Materials: Researchers are exploring the potential of sodium phosphomolybdate in creating functional materials with specific properties. For instance, combining it with conductive polymers like polyaniline can lead to materials with enhanced electrical or catalytic properties [].

Other Applications

Beyond catalysis and material science, sodium phosphomolybdate finds use in other research areas:

  • Analytical Chemistry: Due to its ability to form complexes with specific ions, sodium phosphomolybdate serves as a reagent in analytical techniques for detecting and quantifying certain elements or compounds [].

Sodium phosphomolybdate is a heteropoly compound with the chemical formula Na3[PMo12O40]\text{Na}_3[\text{PMo}_{12}\text{O}_{40}]. It features a Keggin structure, characterized by a central phosphorus atom surrounded by twelve molybdenum atoms and oxygen atoms. This compound is typically encountered as a blue crystalline solid and is known for its catalytic properties in various

Sodium phosphomolybdate is considered a mild irritant. It can cause skin and eye irritation upon contact. Inhalation of dust may irritate the respiratory tract [].

  • Acute toxicity: Data on oral and dermal LD50 (lethal dose 50%) are not readily available.
  • Flammability: Not flammable.
  • Reactivity: Can react with strong acids or bases to release toxic fumes.

Safety Precautions:

  • Wear gloves, safety glasses, and a lab coat when handling sodium phosphomolybdate.
  • Avoid inhalation of dust.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, particularly in redox processes. One significant reaction involves its use as a reagent in the determination of inorganic phosphates. When mixed with phosphate ions in an acidic medium, it forms phosphomolybdic acid, which can be reduced to produce a blue-colored complex known as molybdenum blue. This reduction can be facilitated by various reductants, such as ascorbic acid or sodium thiosulfate, leading to distinct color changes that are measurable spectrophotometrically .

Additionally, sodium phosphomolybdate has been studied for its catalytic activity in oxidation reactions, including the oxidation of alcohols and hydrocarbons using hydrogen peroxide as an oxidant. The presence of transition metals, such as vanadium, can enhance its catalytic efficiency .

Sodium phosphomolybdate can be synthesized through several methods:

  • Direct Reaction: A common synthesis route involves dissolving sodium molybdate and potassium dihydrogen phosphate in an acidic medium, typically hydrochloric acid. This reaction leads to the formation of phosphomolybdic acid, which can then be crystallized to yield sodium phosphomolybdate .
  • Vanadium Doping: For enhanced catalytic properties, sodium phosphomolybdate can be doped with vanadium during synthesis. This involves mixing sodium metavanadate with phosphomolybdic acid under controlled conditions to form vanadium-doped sodium phosphomolybdate salts .
  • Metal Exchange: Another method includes exchanging metal ions within the heteropolyacid structure to modify its catalytic properties. For instance, aluminum or other transition metals can be introduced into the structure to create metal-exchanged variants of sodium phosphomolybdate .

Sodium phosphomolybdate has diverse applications across various fields:

  • Analytical Chemistry: It is widely used for the colorimetric determination of phosphates and silicates due to its ability to form colored complexes upon reaction with these analytes.
  • Catalysis: The compound serves as a catalyst in organic reactions, particularly in oxidation processes involving alcohols and hydrocarbons.
  • Environmental Chemistry: It is utilized in studies related to pollutant degradation and transformation.
  • Material Science: Sodium phosphomolybdate has been investigated for potential applications in creating advanced materials due to its unique structural properties .

Studies on the interactions of sodium phosphomolybdate with other compounds have revealed its potential as a catalyst in various reactions. For instance, it has been shown to effectively catalyze the oxidation of terpene alcohols when doped with vanadium, enhancing selectivity and activity compared to undoped variants . Additionally, interaction studies with hydrogen sulfide have indicated that sodium phosphomolybdate can effectively bind sulfur species, suggesting potential uses in environmental remediation .

Sodium phosphomolybdate shares similarities with several other heteropoly compounds but has unique properties that distinguish it:

Compound NameFormulaUnique Features
Sodium tungstateNa2[WO4]\text{Na}_2[\text{WO}_4]Contains tungsten instead of molybdenum; used in similar applications but less effective as a catalyst.
Phosphotungstic acidH3[PW12O40]\text{H}_3[\text{PW}_{12}\text{O}_{40}]Similar Keggin structure; often used as an acid catalyst but less soluble than sodium phosphomolybdate.
Molybdophosphoric acidH3[PMo12O40]\text{H}_3[\text{PMo}_{12}\text{O}_{40}]Similar structure but without sodium; used primarily for analytical purposes without catalytic applications.
Vanadium-doped phosphomolybdatesVaries (e.g., Na4[PMo11VO40]\text{Na}_4[\text{PMo}_{11}\text{VO}_{40}])Enhanced catalytic activity due to vanadium incorporation; used specifically for oxidation reactions.

Sodium phosphomolybdate's unique Keggin structure and solubility make it particularly effective for both analytical and catalytic purposes compared to similar compounds. Its ability to form stable colored complexes allows for sensitive detection methods not easily achievable with other heteropoly compounds .

Sodium phosphomolybdate is an inorganic compound with the molecular formula Mo12Na3O40P, representing a complex polyoxometalate structure [1]. The compound has a molecular weight of approximately 1891.2-1891.3 g/mol, making it a relatively large inorganic molecule [2] [3]. The percentage composition by mass reveals that molybdenum constitutes the majority of the compound at approximately 60.88%, followed by oxygen at 33.84%, sodium at 3.65%, and phosphorus at 1.64% [2].

Sodium phosphomolybdate can also be represented by the linear formula Na3PO4·12MoO3, which indicates its composition as a combination of sodium phosphate and molybdenum trioxide in a specific ratio [2]. This representation highlights the structural relationship between the phosphate center and the surrounding molybdenum-oxygen framework [4]. The compound exists in both anhydrous and hydrated forms, with the hydrated version commonly expressed as Na3[P(Mo3O10)4]·xH2O, where x represents the variable number of water molecules [4].

ElementSymbolAtomic %Mass %
MolybdenumMo1260.88
SodiumNa33.65
OxygenO4033.84
PhosphorusP11.64

Table 1: Elemental composition of sodium phosphomolybdate (Mo12Na3O40P) [2]

Keggin Structure Architecture

Historical Evolution of Keggin Structural Elucidation

The history of the Keggin structure dates back to 1826 when Jöns Jakob Berzelius first reported ammonium phosphomolybdate ([NH4]3[PMo12O40]), although its structure remained unknown at that time [5]. In 1892, Blomstrand proposed an initial structural model for phosphomolybdic acid and related polyacids, suggesting a chain or ring configuration [5]. Alfred Werner later attempted to explain the structure of similar compounds using coordination chemistry principles, proposing a central [SiO4]4- ion enclosed by four [RW2O6]+ groups [5].

A significant breakthrough came in 1928 when Linus Pauling proposed a structure for α-Keggin anions consisting of a tetrahedral central ion, [XO4]n-8, surrounded by twelve WO6 octahedra [5]. While Pauling's model explained many observed characteristics, it could not fully account for the structure of dehydrated acids [5]. The definitive structural elucidation was achieved in 1934 by James Fargher Keggin, who used X-ray diffraction techniques to determine the structure of phosphotungstic acid (H3PW12O40) [7] [24]. This groundbreaking work revealed the highly symmetrical metal-oxo anion structure with tetrahedral symmetry that now bears his name [29].

Keggin's discovery marked a turning point in polyoxometalate chemistry, enabling the subsequent characterization of numerous related structures [29]. The availability of X-ray diffraction techniques paved the way for the discovery of many novel polyoxometalates with different shapes and sizes, establishing Keggin as a pioneer in this field [29].

Coordination Geometry and Bond Characteristics

The Keggin structure of sodium phosphomolybdate features distinct coordination environments for its constituent atoms [10]. At the center of the structure lies a phosphorus atom in tetrahedral coordination, surrounded by four oxygen atoms (Oa) [10] [11]. The molybdenum atoms in the structure exist in distorted octahedral coordination environments, each bonded to six oxygen atoms [10] [28].

The Mo-O bond lengths in the Keggin structure vary depending on the type of oxygen atom involved [12] [15]. Terminal Mo-O bonds (Mo-Od) are typically the shortest, with lengths ranging from approximately 1.65-1.69 Å [12]. Bridging Mo-O bonds (Mo-Ob and Mo-Oc) are longer, with lengths between 1.78-2.07 Å [12] [15]. The bonds between molybdenum and the central oxygen atoms (Mo-Oa) are the longest, with lengths of approximately 2.43-2.49 Å [12] [28].

Bond angles within the structure also show characteristic patterns. The O-P-O angles in the central phosphate tetrahedron typically range from 105.7° to 112.5°, close to the ideal tetrahedral angle of 109.5° [28]. The octahedral coordination around molybdenum atoms shows some distortion from ideal octahedral geometry, with O-Mo-O angles deviating from 90° and 180° [28].

Bond TypeBond Length Range (Å)Characteristics
Mo-Od (terminal)1.65-1.69Shortest, strongest bonds
Mo-Ob (bridging)1.78-1.95Intermediate length
Mo-Oc (bridging)1.95-2.07Intermediate length
Mo-Oa (central)2.43-2.49Longest, weakest bonds

Table 2: Bond length characteristics in the Keggin structure of sodium phosphomolybdate [12] [15] [28]

Types of Oxygen Atoms (Oa, Ob, Oc, Od) in the Framework

The Keggin structure contains four distinct types of oxygen atoms, each with unique structural roles and bonding environments [8] [27]. These oxygen types are classified as Oa, Ob, Oc, and Od based on their position and connectivity within the framework [8].

Oa (central oxygen atoms): These are the four oxygen atoms that form the central phosphate tetrahedron, connecting the phosphorus atom to the surrounding molybdenum framework [8] [27]. Each Oa atom bridges between the central phosphorus atom and three molybdenum atoms [27].

Ob (edge-sharing bridging oxygen atoms): These oxygen atoms bridge between molybdenum atoms within the same trimer unit, connecting molybdenum octahedra that share edges [8] [30]. The Ob atoms are involved in the edge-sharing connections between MoO6 octahedra within each {Mo3O13} triad [30].

Oc (corner-sharing bridging oxygen atoms): These oxygen atoms bridge between molybdenum atoms from different trimer units, connecting molybdenum octahedra that share corners [8] [27]. The Oc atoms are responsible for the corner-sharing connections between different {Mo3O13} triads in the structure [27].

Od (terminal oxygen atoms): These are the outermost oxygen atoms in the structure, each connected to only one molybdenum atom [8] [30]. The Od atoms form the strongest and shortest bonds with molybdenum due to their terminal nature, with significant double-bond character [15] [30].

This classification of oxygen atoms is crucial for understanding the complex bonding network and structural stability of the Keggin framework [8]. The different types of oxygen atoms contribute differently to the overall electronic structure and reactivity of sodium phosphomolybdate [27] [30].

Primary and Secondary Structural Organizations

The structural organization of sodium phosphomolybdate can be described in terms of primary and secondary structural levels, analogous to the hierarchical organization observed in other complex structures [16] [17].

The primary structure of sodium phosphomolybdate refers to the fundamental building blocks and their immediate connectivity [16]. In this context, the primary structure consists of the central phosphate tetrahedron [PO4]3- surrounded by twelve MoO6 octahedra arranged in a specific pattern [5] [10]. These MoO6 octahedra are the basic building units, connected through corner-sharing and edge-sharing oxygen atoms to form the characteristic Keggin framework [10] [27].

The twelve MoO6 octahedra in the primary structure can be viewed as four groups of three edge-sharing octahedra (triads) [7] [10]. Within each triad, the MoO6 octahedra are connected through edge-sharing oxygen atoms (Ob), while different triads are connected to each other through corner-sharing oxygen atoms (Oc) [8] [10]. This arrangement creates the distinctive cage-like structure that encapsulates the central phosphate tetrahedron [5] [10].

The secondary structure represents the next level of organization, describing how the primary Keggin units are arranged relative to each other in the crystalline state [16] [17]. In sodium phosphomolybdate, the secondary structure involves the packing of the Keggin anions [PMo12O40]3- in a three-dimensional lattice, with sodium cations and water molecules (in the hydrated form) occupying the interstitial spaces [27]. The sodium cations play a crucial role in the secondary structure by balancing the negative charge of the Keggin anions and mediating interactions between them [27].

The secondary structure is stabilized by various intermolecular forces, including electrostatic interactions between the negatively charged Keggin anions and positively charged sodium cations, as well as hydrogen bonding networks involving water molecules in the hydrated form [26] [27]. These interactions determine the overall crystal packing and contribute to the physical properties of the compound [17] [27].

Crystallographic Analysis

Sodium phosphomolybdate crystallizes in a well-defined crystalline structure with specific crystallographic parameters [23] [26]. The compound typically forms yellow crystals with a density of approximately 2.83 g/mL at 25°C [23]. The melting point (or more accurately, the decomposition temperature) is reported to be around 98°C, at which point the compound begins to decompose [23].

X-ray diffraction studies have provided detailed information about the crystal structure of sodium phosphomolybdate [26] [28]. The crystal structure is characterized by a three-dimensional arrangement of Keggin anions [PMo12O40]3- with sodium cations occupying specific positions to balance the charge [26]. The exact space group and unit cell parameters can vary depending on the degree of hydration and the precise crystallization conditions [26] [32].

In the crystal structure, the Keggin anions are arranged in a regular pattern, with sodium cations and water molecules (in the hydrated form) distributed in the interstitial spaces [26] [28]. The sodium cations typically exhibit coordination numbers between 6 and 9, forming coordination bonds with oxygen atoms from the Keggin anions and water molecules [28] [34]. This creates a complex three-dimensional network that determines the macroscopic properties of the crystalline material [26] [32].

Crystallographic analysis has also revealed the presence of various hydrogen bonding networks in the hydrated forms of sodium phosphomolybdate [26]. These hydrogen bonds, involving water molecules and oxygen atoms from the Keggin anions, contribute significantly to the stability and physical properties of the crystalline structure [26] [28].

ParameterValue
Crystal SystemDependent on hydration state
Density2.83 g/mL at 25°C
Decomposition Temperature98°C
Crystal ColorYellow
SolubilityHighly soluble in water

Table 3: Crystallographic and physical properties of sodium phosphomolybdate [23] [26]

Electronic Structure and Bonding Properties

The electronic structure of sodium phosphomolybdate is characterized by a complex arrangement of molecular orbitals resulting from the interactions between the constituent atoms [14] [21]. The molybdenum atoms in the Keggin structure are in the +6 oxidation state (Mo6+), which corresponds to a d0 electronic configuration [14] [27]. This electronic configuration plays a crucial role in determining the bonding properties and reactivity of the compound [21] [30].

The bonding in sodium phosphomolybdate involves a combination of ionic and covalent interactions [14] [20]. The bonds between molybdenum and oxygen atoms have significant covalent character, particularly the terminal Mo-Od bonds which exhibit partial double bond character due to π-bonding interactions [15] [20]. The bonds between the central phosphorus atom and the surrounding oxygen atoms (P-Oa) are predominantly covalent in nature [27] [30].

Density functional theory (DFT) calculations have provided valuable insights into the electronic structure of Keggin anions like [PMo12O40]3- [21] [30]. These calculations reveal that the highest occupied molecular orbitals (HOMOs) are primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) have significant contributions from the molybdenum d orbitals [21] [33]. This electronic structure explains the redox properties of sodium phosphomolybdate, including its ability to undergo multiple electron-reduction processes with only slight structural changes [21] [33].

A notable feature of the electronic structure is the presence of empty and non-bonding orbitals associated with the molybdenum atoms, which contribute to the compound's electron-accepting properties [33]. When reduced, sodium phosphomolybdate can accept multiple electrons, leading to mixed-valence states where the accepted electrons can either localize on individual molybdenum atoms or delocalize over the entire framework [33]. This electron-sponge nature makes sodium phosphomolybdate valuable for various applications in catalysis and materials science [33].

The bond valence analysis provides additional insights into the bonding properties of sodium phosphomolybdate [34]. The bond valence sum (BVS) calculations confirm the oxidation states of the constituent atoms and provide a quantitative measure of the bond strengths [34]. For molybdenum in the +6 oxidation state, the calculated BVS values typically fall in the range of 5.97-6.12, consistent with the expected oxidation state [28] [34].

Physical Properties

Thermal Behavior and Decomposition (Melting Point ~98°C)

Sodium phosphomolybdate exhibits characteristic thermal decomposition behavior with a melting point of 98°C with decomposition [1] [2] [3] [4] [5]. This relatively low decomposition temperature is typical for hydrated polyoxometalate compounds and reflects the presence of water molecules in the crystal structure. Thermogravimetric analysis studies have demonstrated that the compound undergoes stepwise dehydration upon heating [6]. The thermal decomposition process involves the loss of hydration water molecules, typically occurring in multiple stages between room temperature and 573 K. Research indicates that the number of hydration water molecules varies depending on the synthesis conditions and storage environment, with typical values ranging from 7 to 13 water molecules per formula unit [6].

The decomposition mechanism involves the breaking of hydrogen bonds between water molecules and the polyoxometalate framework, followed by structural rearrangement of the Keggin anion. At temperatures above the decomposition point, the compound loses its crystalline integrity and may undergo further transformation to molybdenum oxides and sodium phosphate derivatives.

Density (2.83 g/mL at 25°C) and Solubility Profile

The density of sodium phosphomolybdate at 25°C is 2.83 g/mL [1] [2] [4] [5], which is characteristic of heavy metal-containing inorganic compounds. This relatively high density reflects the presence of twelve molybdenum atoms in the molecular structure, each contributing significantly to the overall mass.

The solubility characteristics of sodium phosphomolybdate are particularly noteworthy. The compound demonstrates very high solubility in water [1] [7] [8] [9], making it readily applicable in aqueous analytical procedures. The high water solubility is attributed to the ionic nature of the compound and the formation of stable hydration spheres around the polyoxometalate anion and sodium cations. Additionally, the compound shows very high solubility in ethanol [1], expanding its utility in organic-aqueous mixed solvent systems. In contrast, sodium phosphomolybdate is insoluble in acetone [3] [9], which is typical for ionic polyoxometalate compounds that require polar solvents for dissolution.

The solubility behavior is influenced by the pH of the solution, with maximum stability and solubility observed in acidic to neutral pH ranges. The compound tends to form stable aqueous solutions that can be stored for extended periods without precipitation, provided that the pH is maintained appropriately.

Morphological Characteristics

Sodium phosphomolybdate typically crystallizes as white crystals with a hygroscopic solid appearance [1] [7] [8] [9]. The crystalline morphology varies depending on the crystallization conditions, but the compound commonly forms rhomboid or needle-like crystals. Scanning electron microscopy studies have revealed that the crystals can range from microcrystalline aggregates to well-formed individual crystals with defined faces [6].

The hygroscopic nature of the compound requires careful storage conditions to prevent moisture uptake, which can affect both the physical appearance and analytical properties. When exposed to ambient humidity, the crystals may appear to clump together due to the formation of hydrated surface layers. The crystalline system is well-defined [1] [7] [8], with the compound adopting structures that accommodate both the large Keggin anion and the sodium cations along with variable amounts of water molecules.

Surface area measurements using nitrogen adsorption-desorption isotherms have shown that sodium phosphomolybdate typically exhibits low surface areas (1.8-6.4 m²/g) depending on the preparation method [6]. The pore structure, when present, consists mainly of mesopores with diameters in the range of 31-42 Å.

Chemical Reactivity

Redox Properties and Electron Transfer Capabilities

Sodium phosphomolybdate exhibits remarkable multi-electron transfer behavior [10] [11] [12], which is a hallmark of polyoxometalate chemistry. The compound exists in the fully oxidized state with molybdenum in the +6 oxidation state (Mo(VI)) [10] [11] [12]. This high oxidation state makes the compound an effective electron acceptor, capable of undergoing reversible reduction processes.

The redox properties are particularly evident in the compound's ability to undergo stepwise reduction, accepting multiple electrons while maintaining structural integrity. Electrochemical studies have demonstrated that sodium phosphomolybdate can accept up to 24 electrons per Keggin unit under appropriate conditions [10]. The reduction process typically occurs in multiple one-electron or two-electron steps, with the formation of mixed-valence species containing both Mo(VI) and Mo(V) centers.

The electron transfer capabilities are enhanced by the three-dimensional structure of the Keggin anion, which provides multiple pathways for electron delocalization. This property makes sodium phosphomolybdate valuable as a catalyst in redox reactions, particularly in oxidation processes where it can serve as an electron shuttle between substrates and terminal oxidants such as hydrogen peroxide [11] [12].

Acid-Base Behavior

Sodium phosphomolybdate demonstrates strong acid site characteristics [11] [12], which are fundamental to its catalytic applications. The acidity originates from the ability of the Keggin anion to stabilize protons through hydrogen bonding with bridging and terminal oxygen atoms. Potentiometric titration studies using n-butylamine have revealed that the compound possesses very strong acid sites with initial electrode potentials exceeding 370 mV [12].

The acid-base behavior is pH-dependent, with the compound maintaining stability in acidic medium [13] [14]. In aqueous solutions, the phosphomolybdate anion can exist in various protonated forms depending on the solution pH. At low pH values (pH < 3), the compound tends to form highly protonated species, while at neutral to slightly basic pH, it exists predominantly as the trianionic form [PMo₁₂O₄₀]³⁻.

The Brønsted acidity of sodium phosphomolybdate can be modified through partial substitution of molybdenum atoms with other metals. For instance, vanadium substitution has been shown to alter the acid strength, with monosubstituted variants displaying enhanced acidity compared to the parent compound [11] [12].

Stability in Various Media

The stability of sodium phosphomolybdate varies significantly depending on the chemical environment. The compound exhibits excellent stability in acidic conditions [13] [14], where the Keggin structure remains intact over extended periods. The optimal pH range for stability is typically between 1 and 6, where hydrolysis of the polyoxometalate framework is minimized.

In neutral to basic conditions, the compound may undergo gradual decomposition through hydrolysis reactions. At pH values above 8, the Keggin structure can break down into smaller molybdate species such as heptamolybdate [Mo₇O₂₄]⁶⁻ or octamolybdate [Mo₈O₂₆]⁴⁻ [13]. This pH-dependent stability must be considered in analytical applications and storage protocols.

The compound shows moisture sensitivity due to its hygroscopic nature [1] [9], requiring storage in dry conditions or desiccated environments. Exposure to high humidity can lead to excessive water uptake, potentially affecting the crystalline structure and analytical performance.

In organic solvents, the stability depends on the solvent's ability to maintain the ionic interactions within the compound. While stable in polar protic solvents like ethanol, the compound may undergo structural changes in strongly coordinating solvents that can compete with the existing coordination environment.

Spectroscopic Signatures

Ultraviolet-Visible Absorption Characteristics

Sodium phosphomolybdate exhibits characteristic ultraviolet-visible absorption bands that provide valuable information about its electronic structure. The compound typically displays two primary absorption maxima at 207 nm and 351 nm [15], which are attributed to ligand-to-metal charge transfer (LMCT) transitions [15]. These electronic transitions involve the promotion of electrons from oxygen 2p orbitals to molybdenum d orbitals, representing the transfer of electron density from the ligand oxygen atoms to the metal centers.

The absorption at 207 nm corresponds to high-energy LMCT transitions, while the band at 351 nm represents lower energy transitions that may involve d-d transitions within the molybdenum centers. The intensity and position of these bands are sensitive to the oxidation state of molybdenum and the overall electronic environment of the Keggin anion.

In analytical applications, particularly in phosphate determination, the molybdenum blue reaction produces heterophosphomolybdate complexes with characteristic absorption bands in the range of 689-729 nm [16]. This bathochromic shift compared to the parent compound reflects the formation of reduced molybdenum species and changes in the electronic structure upon complexation.

The UV-Vis spectroscopic properties are influenced by pH, with spectral changes observed as the compound undergoes protonation-deprotonation equilibria in solution. These changes can be used to monitor the stability and speciation of the compound under different conditions.

Vibrational Spectroscopy Fingerprints

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of sodium phosphomolybdate, serving as a fingerprint for structural identification. The compound exhibits several characteristic vibrational bands that correspond to different types of bonding within the Keggin structure.

The terminal Mo=O stretching vibrations appear in the range of 950-980 cm⁻¹ [6] [12], representing the characteristic frequency of the molybdenyl groups that point outward from the Keggin cage. These bands are typically strong and sharp, reflecting the highly directional nature of the Mo=O double bonds.

Bridging Mo-O-Mo vibrations are observed in the 800-900 cm⁻¹ region [6] [12], corresponding to the symmetric and asymmetric stretching modes of the oxygen atoms that bridge adjacent molybdenum centers within the polyoxometalate framework. These vibrations are crucial for maintaining the structural integrity of the Keggin anion.

The phosphate group vibrations manifest in the 1060-1100 cm⁻¹ range [17] [18], representing the P-O stretching modes of the central tetrahedral phosphate unit. These bands are generally of medium intensity and may show splitting due to the reduced symmetry of the phosphate group when coordinated within the Keggin structure.

Additional vibrational features include O-H stretching modes from hydration water molecules (typically around 3200-3600 cm⁻¹) and bending modes of water molecules (around 1600 cm⁻¹). The number and intensity of these water-related bands depend on the degree of hydration of the sample.

Nuclear Magnetic Resonance Profiles

³¹P NMR spectroscopy is particularly valuable for characterizing sodium phosphomolybdate due to the presence of a single phosphorus atom at the center of the Keggin structure. The compound typically exhibits a ³¹P NMR chemical shift in the range of -3 to -5 ppm [19] [20] [21] when referenced to 85% phosphoric acid.

The ³¹P chemical shift is highly diagnostic for Keggin-type polyoxometalates and differs significantly from other phosphorus-containing species. The upfield shift compared to orthophosphate (δ ≈ 0 ppm) reflects the unique electronic environment of the phosphorus atom when surrounded by twelve molybdenum centers in the Keggin cage.

The ³¹P NMR signal typically appears as a sharp singlet in solution, indicating rapid exchange of any protons associated with the polyoxometalate and the high symmetry of the Keggin structure. The linewidth and chemical shift can provide information about the integrity of the Keggin structure and the presence of any decomposition products.

Temperature-dependent ³¹P NMR studies can reveal information about the dynamic behavior of the compound in solution, including fluxional processes and the stability of the Keggin framework under different conditions. The chemical shift may show slight temperature dependence due to changes in solvation and hydrogen bonding patterns.

In solid-state ³¹P NMR, the compound may exhibit chemical shift anisotropy effects, providing additional information about the local symmetry and orientational order in the crystalline state. Magic angle spinning techniques can be employed to obtain high-resolution solid-state spectra that complement solution-phase measurements.

Dates

Last modified: 11-23-2023

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